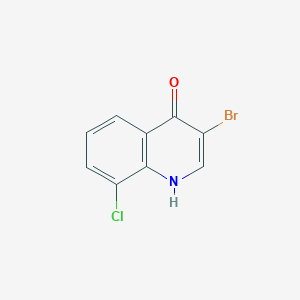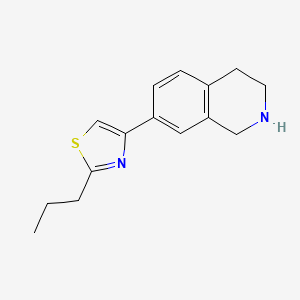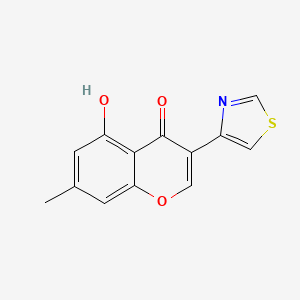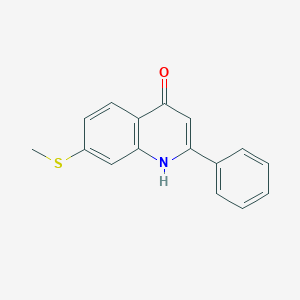
4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one is a compound that combines a piperidine ring with a chromenone structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one typically involves the formation of the piperidine ring followed by its attachment to the chromenone structure. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to achieve high yields and efficiency . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine(III) oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen transfer via metal catalysts.
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can be carried out using boron reagents.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents.
Reduction: Metal catalysts for hydrogen transfer.
Substitution: Boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted chromenone derivatives .
Scientific Research Applications
4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation . The chromenone structure can interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
4-((4-Aminopiperidin-1-yl)methyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown significant anticancer activity.
N-(piperidine-4-yl) benzamide: These compounds have been investigated for their anticancer properties.
The uniqueness of this compound lies in its combination of the piperidine and chromenone structures, which provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C15H18N2O2/c16-12-5-7-17(8-6-12)10-11-9-15(18)19-14-4-2-1-3-13(11)14/h1-4,9,12H,5-8,10,16H2 |
InChI Key |
YUWKKDJHYCGKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)





![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)



